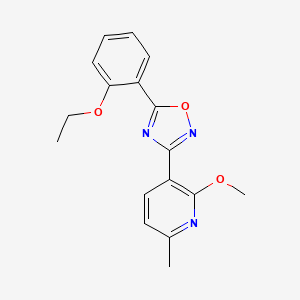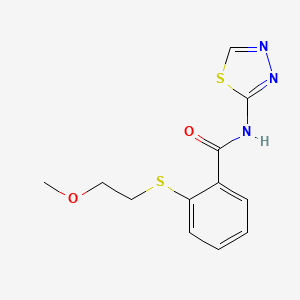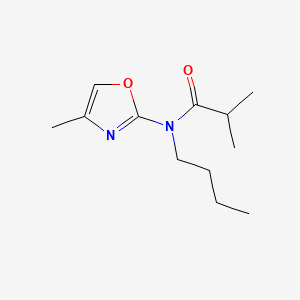
Isamoxole
概要
説明
分子式はC12H20N2O2、分子量は224.30 g/molです .
合成方法
イサモキソールの合成は、N-ブチル-2-メチルプロパンアミドと4-メチル-1,3-オキサゾールを特定の条件下で反応させることから始まります . この反応には、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒が必要となるのが一般的です。反応混合物は、目的の生成物が得られるまで室温で数時間撹拌されます。 その後、再結晶またはカラムクロマトグラフィーなどの手法を用いて生成物を精製します .
工業的な場面では、イサモキソールの製造には、連続フロー合成などのスケーラブルな方法が用いられる場合があり、この方法では化合物を効率的かつ安定的に製造することができます . この方法は、廃棄物を削減し収率を向上させるように最適化することができるため、大規模製造に適しています。
準備方法
The synthesis of Isamoxole involves the reaction of N-butyl-2-methylpropanamide with 4-methyl-1,3-oxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound . This method can be optimized to reduce waste and improve yield, making it suitable for large-scale manufacturing.
化学反応の分析
イサモキソールは、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応に用いられる一般的な試薬には、酸化には過酸化水素、還元には水素化ホウ素ナトリウム、置換反応にはハロゲン化剤などがあります . これらの反応によって生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。 たとえば、イサモキソールの酸化は対応するオキサゾール誘導体の生成につながる可能性があり、還元はアミン誘導体の生成につながる可能性があります .
科学研究における用途
. 化学分野では、より複雑な分子の合成のためのビルディングブロックとして用いられています。 生物学分野では、イサモキソールは抗アレルギー作用と、感作されたヒトやモルモットの肺組織からのアナフィラキシーの遅発反応物質(SRS-A)などのメディエーターの放出を阻害する能力について研究されています . 医学分野では、イサモキソールは、アレルギー反応や喘息の治療における潜在的な用途について検討されています . さらに、工業分野では、イサモキソールは新規材料や化学プロセスの開発に用いられています .
科学的研究の応用
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, Isamoxole has been investigated for its anti-allergic properties and its ability to inhibit the release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized human and guinea-pig lung tissues . In medicine, this compound is being explored for its potential use in treating allergic reactions and asthma . Additionally, in the industrial sector, this compound is used in the development of new materials and chemical processes .
作用機序
イサモキソールの作用機序は、免疫学的メディエーター、特にアナフィラキシーの遅発反応物質(SRS-A)の放出を阻害することです . この阻害は、イサモキソールがアレルギー反応に関与する特定の分子標的および経路と相互作用することによって起こります。 これらのメディエーターの放出を阻害することで、イサモキソールはアレルギー症状を軽減し、炎症を抑えるのに役立ちます .
類似化合物との比較
特性
CAS番号 |
57067-46-6 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
InChIキー |
VMBNXRJYPJRJIU-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |
正規SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |
Key on ui other cas no. |
57067-46-6 |
同義語 |
isamoxole LRCL 3950 N-butyl-N-(4-methyloxazol-2-yl)-2-methylpropanamide |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

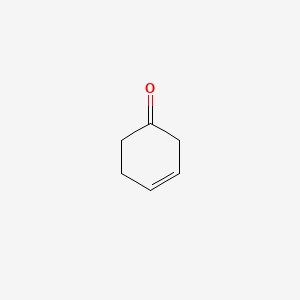


![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)
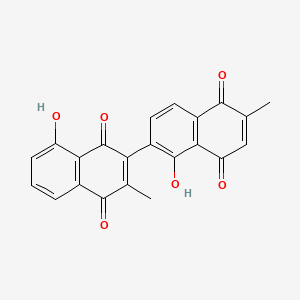
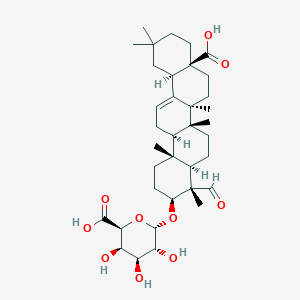
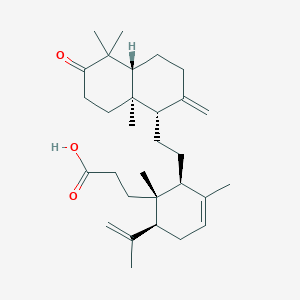
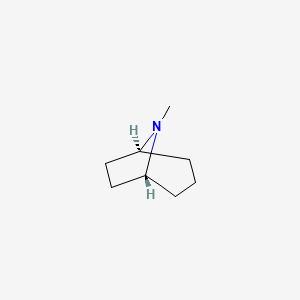
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)

